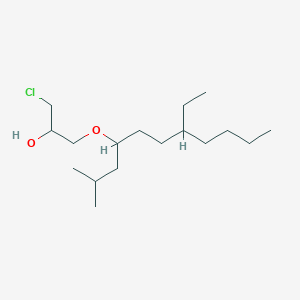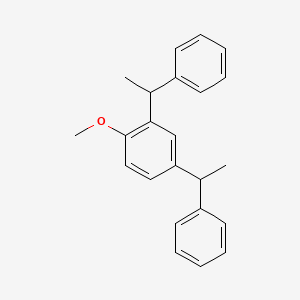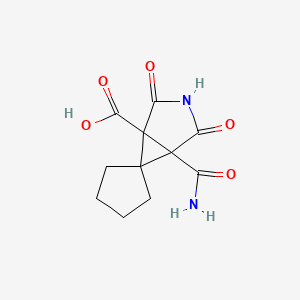
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol is an organic compound characterized by its complex structure, which includes a chloro group, an ether linkage, and a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethyl-1-isobutyloctanol and epichlorohydrin.
Ether Formation: The first step involves the formation of an ether linkage by reacting 4-ethyl-1-isobutyloctanol with epichlorohydrin under basic conditions.
Chlorination: The resulting intermediate is then subjected to chlorination to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives, such as amines or thiols.
Aplicaciones Científicas De Investigación
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol involves its interaction with molecular targets, such as enzymes or receptors. The chloro group and ether linkage play crucial roles in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-butanol: Similar structure but with a butanol backbone.
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-ethanol: Similar structure but with an ethanol backbone.
Uniqueness
1-Chloro-3-(4-ethyl-1-isobutyloctyloxy)-2-propanol is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
35965-24-3 |
|---|---|
Fórmula molecular |
C17H35ClO2 |
Peso molecular |
306.9 g/mol |
Nombre IUPAC |
1-chloro-3-(7-ethyl-2-methylundecan-4-yl)oxypropan-2-ol |
InChI |
InChI=1S/C17H35ClO2/c1-5-7-8-15(6-2)9-10-17(11-14(3)4)20-13-16(19)12-18/h14-17,19H,5-13H2,1-4H3 |
Clave InChI |
ZPYFPFXQTKLETQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CCC(CC(C)C)OCC(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11963549.png)

![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11963580.png)

![Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B11963589.png)
![7-(3-Bromobenzyl)-3-methyl-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11963591.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963596.png)


![4-(Benzyloxy)benzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11963612.png)


